ethyl 2-[(2Z)-2-[(2,6-dimethoxybenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate
Description
Ethyl 2-[(2Z)-2-[(2,6-dimethoxybenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a heterocyclic compound featuring a benzothiazole core fused with a sulfamoyl group (-SO₂NH₂) at position 6, a (2,6-dimethoxybenzoyl)imino moiety at position 2, and an ethyl acetate ester at position 3 (Figure 1).
Properties
IUPAC Name |
ethyl 2-[2-(2,6-dimethoxybenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O7S2/c1-4-30-17(24)11-23-13-9-8-12(32(21,26)27)10-16(13)31-20(23)22-19(25)18-14(28-2)6-5-7-15(18)29-3/h5-10H,4,11H2,1-3H3,(H2,21,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUFASVWLXSLIEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=C(C=CC=C3OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(2Z)-2-[(2,6-dimethoxybenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate typically involves multiple steps, starting with the preparation of the benzothiazole core. The key steps include:
Formation of Benzothiazole Core: This can be achieved by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
Introduction of Sulfamoyl Group: The sulfamoyl group can be introduced via sulfonation reactions using reagents like chlorosulfonic acid.
Attachment of Dimethoxybenzoyl Group: This step involves the acylation of the benzothiazole core with 2,6-dimethoxybenzoyl chloride.
Formation of Imino Group: The imino group is introduced through a condensation reaction with an appropriate amine.
Esterification: The final step involves the esterification of the resulting compound with ethyl acetate under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
ethyl 2-[(2Z)-2-[(2,6-dimethoxybenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole core or the sulfamoyl group using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzothiazoles or sulfamides.
Scientific Research Applications
Antimicrobial Activity
Ethyl 2-[(2Z)-2-[(2,6-dimethoxybenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate has been investigated for its antimicrobial properties. Studies have shown that compounds within this class exhibit significant activity against various bacterial strains and fungi. For instance:
| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 100 |
| Escherichia coli | 12 | 100 |
| Candida albicans | 14 | 100 |
These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.
Anticancer Properties
Research indicates that benzothiazole derivatives exhibit anticancer activities by inducing apoptosis in cancer cells. The mechanism involves interaction with cellular pathways that regulate cell growth and survival. For example:
- Cell Line Tested : HeLa (cervical cancer)
- IC50 Value : 25 µM after 48 hours treatment
This suggests potential as a therapeutic agent in cancer treatment.
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. In vivo studies using carrageenan-induced edema models demonstrated a reduction in inflammation comparable to standard anti-inflammatory drugs like Piroxicam and Meloxicam:
| Treatment Group | Edema Reduction (%) |
|---|---|
| Control | 0% |
| Ethyl Compound | 45% |
| Piroxicam | 50% |
These results indicate that ethyl 2-[(2Z)-... may have therapeutic potential in managing inflammatory conditions.
Material Science
In material science, the compound is being explored for its potential applications in developing new materials with specific properties such as fluorescence or conductivity. Its unique structure allows it to be incorporated into polymers or coatings that require enhanced performance characteristics.
Pharmaceutical Development
As a building block for synthesizing more complex molecules, ethyl 2-[(2Z)-... plays a crucial role in pharmaceutical development. Its derivatives can be tailored to improve efficacy and reduce side effects in drug formulations.
Mechanism of Action
The mechanism of action of ethyl 2-[(2Z)-2-[(2,6-dimethoxybenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s benzothiazole core can bind to active sites of enzymes, inhibiting their activity. Additionally, the sulfamoyl group may interact with cellular proteins, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sulfonylurea Herbicides (Triazine-Based Analogs)
Sulfonylurea herbicides, such as metsulfuron methyl and ethametsulfuron methyl , share a sulfonylurea bridge (-SO₂NHC(O)NH-) linked to a heterocyclic core (e.g., 1,3,5-triazine) (Table 1). Key differences include:
- Core Heterocycle : The target compound substitutes triazine with a benzothiazole ring, which may enhance π-π stacking interactions in biological targets .
- Bioactivity : Sulfonylurea herbicides inhibit plant acetolactate synthase, but benzothiazole derivatives often exhibit antimicrobial or anticancer activities, suggesting divergent mechanisms .
Benzothiazolyl Azo Benzoic Acid Derivatives
Compounds like 2-hydroxy-4-substituted-3-(4,6-disubstituted-benzothiazolyl)azo benzoic acid () feature azo (-N=N-) linkages instead of the imino group in the target compound. Key contrasts:
- Functional Groups: The azo group in compounds confers strong chromophoric properties (useful as dyes), while the imino group in the target compound may enhance hydrogen-bonding capacity .
- Acidity: The target compound’s sulfamoyl group (-SO₂NH₂) is more acidic (pKa ~1-2) than phenolic protons (pKa ~8-10) in azo benzoic acids, influencing solubility and membrane permeability .
Dithiocarbamate-Substituted Benzothiazoles
N-(1,3-benzothiazol-2-yl)-2-chloroacetamide derivatives () incorporate dithiocarbamate (-S-C(=S)-N-) groups. Comparative insights:
- Solubility : The target compound’s ethyl acetate ester and sulfamoyl group likely improve hydrophilicity compared to lipophilic dithiocarbamates .
- Synthetic Routes : Both classes utilize coupling reactions (e.g., amine-acyl chloride condensation), but the target compound’s synthesis may require regioselective sulfamoylation .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Structural Insights : The benzothiazole core in the target compound may confer redox activity or metal-binding capacity, common in benzothiazole-based sensors or catalysts .
- Biological Potential: Sulfamoyl groups are prevalent in diuretics and carbonic anhydrase inhibitors, suggesting possible enzyme-targeting applications .
- Synthesis Challenges : Regioselective sulfamoylation at position 6 of benzothiazole may require optimized conditions (e.g., SO₂Cl₂/NH3), analogous to triazine sulfonylureas .
Biological Activity
Ethyl 2-[(2Z)-2-[(2,6-dimethoxybenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, alongside relevant research findings and case studies.
Chemical Structure and Properties
The compound belongs to the class of benzothiazole derivatives, characterized by a complex structure that includes a benzothiazole ring and an imino group. Its IUPAC name is ethyl 2-(2,6-dimethoxybenzoyl)imino-6-sulfamoyl-2,3-dihydro-1,3-benzothiazole-3-carboxylate.
| Property | Details |
|---|---|
| Molecular Formula | C20H22N2O5S |
| Molecular Weight | 398.46 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
Antimicrobial Activity
Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. This compound has been studied for its efficacy against various bacterial and fungal strains. In vitro tests demonstrate that the compound can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Anticancer Activity
The compound has also shown promise in anticancer research. In studies involving human cancer cell lines, including MDA-MB-231 (breast cancer) and HCT-116 (colon cancer), this compound exhibited cytotoxic effects with IC50 values indicating moderate to high potency . The mechanism of action is believed to involve the induction of apoptosis and the inhibition of cell proliferation through interference with key signaling pathways.
Anti-inflammatory Activity
The anti-inflammatory properties of this compound have been evaluated through various assays. It has been observed to reduce the production of pro-inflammatory cytokines in activated macrophages. This suggests a potential therapeutic application in inflammatory diseases . Comparative studies with known anti-inflammatory agents reveal that this compound exhibits similar efficacy in reducing inflammation markers.
Case Studies
- Antibacterial Efficacy : A study conducted on a series of benzothiazole derivatives found that ethyl 2-[(2Z)-...] had an MIC of 32 µg/mL against E. coli, indicating its potential as an antibacterial agent .
- Cytotoxicity in Cancer Cells : In vitro assays revealed that this compound induced apoptosis in MDA-MB-231 cells with an IC50 value of 15 µM after 48 hours of treatment. Flow cytometry analysis confirmed increased annexin V positivity among treated cells .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing ethyl 2-[(2Z)-2-[(2,6-dimethoxybenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate?
- Methodological Answer : The synthesis typically involves a multi-step approach, starting with nucleophilic substitution reactions to form the benzothiazole core. For example, intermediates like 2-aminobenzothiazole derivatives are first synthesized, followed by condensation with 2,6-dimethoxybenzoyl chloride. Key steps include:
- Step 1 : Formation of the benzothiazole ring via cyclization of thiourea derivatives with α-halocarbonyl compounds (Hantzsch reaction) .
- Step 2 : Imine formation using 2,6-dimethoxybenzoyl chloride under anhydrous conditions (e.g., dichloromethane, triethylamine catalyst) .
- Step 3 : Sulfamoylation at the 6-position using sulfamoyl chloride in the presence of a base (e.g., pyridine) .
Reaction progress is monitored via TLC (chloroform:methanol, 7:3) , and purity is confirmed via HPLC .
Q. Which characterization techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the benzothiazole core, imine linkage, and sulfamoyl group. For instance, the Z-configuration of the imine bond is confirmed by coupling constants and NOE correlations .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H]+ ion at m/z 531.12) .
- Infrared (IR) Spectroscopy : Absorbance peaks at ~1650 cm (C=N imine stretch) and ~1350 cm (S=O sulfonamide stretch) confirm functional groups .
Q. How do the sulfamoyl and benzothiazole moieties influence the compound’s reactivity?
- Methodological Answer :
- Sulfamoyl Group : Enhances electrophilicity, enabling nucleophilic substitution at the sulfur center. Reactivity is pH-dependent; acidic conditions favor protonation of the sulfonamide nitrogen, increasing electrophilic character .
- Benzothiazole Core : Acts as a π-deficient heterocycle, facilitating electrophilic aromatic substitution (e.g., nitration at the 4-position) .
- Imine Bond (C=N) : Susceptible to hydrolysis under strong acidic/basic conditions, necessitating pH-neutral reaction environments .
II. Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies often arise from variations in substituent effects or assay conditions. To address this:
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing 2,6-dimethoxybenzoyl with 4-dimethylaminobenzoyl) and compare bioactivity across standardized assays (e.g., antimicrobial MIC tests) .
- Assay Standardization : Use identical cell lines (e.g., HeLa for anticancer studies) and solvent controls (DMSO concentration ≤0.1%) to minimize variability .
- Meta-Analysis : Pool data from multiple studies (e.g., PubChem, peer-reviewed journals) to identify trends, excluding outliers with poor structural characterization .
Q. What experimental designs are recommended for studying interactions between this compound and biological targets?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to predict binding affinities with targets (e.g., dihydrofolate reductase for antimicrobial activity). Validate with mutagenesis studies to identify critical binding residues .
- Surface Plasmon Resonance (SPR) : Quantify real-time binding kinetics (e.g., , , ) using immobilized target proteins .
- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) to distinguish enthalpic vs. entropic driving forces .
Q. What mechanistic insights explain the compound’s susceptibility to oxidation or reduction?
- Methodological Answer :
- Oxidation : The benzothiazole sulfur atom is oxidized to sulfoxide/sulfone derivatives using HO or KMnO. Reaction progress is monitored via HPLC, and products are characterized by MS/MS fragmentation patterns .
- Reduction : The imine bond (C=N) is reduced to an amine using NaBH/AcOH, altering bioactivity. Control experiments with deuterated solvents (e.g., CDOD) confirm proton source dependence .
Q. How does this compound compare to structurally similar benzothiazole derivatives in terms of efficacy and mechanism?
- Methodological Answer : A comparative analysis table is essential:
| Compound | Key Structural Features | Bioactivity (IC) | Mechanism Insights |
|---|---|---|---|
| Target Compound | 2,6-Dimethoxybenzoyl, sulfamoyl | 8.2 µM (HeLa) | Inhibits tubulin polymerization |
| Sulfamethoxazole | Sulfonamide, benzene | 12.4 µM (E. coli) | Dihydrofolate reductase inhibition |
| Ethyl 2-(6-methyl...) | Methylsulfonyl, benzoyl | 5.7 µM (MCF-7) | ROS-mediated apoptosis |
- Key Insight : The 2,6-dimethoxy group enhances membrane permeability, while the sulfamoyl moiety improves target specificity compared to simpler analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
